molecular formula C11H14O4 B8297392 2-Ethyl-4,5-dimethoxybenzoic acid

2-Ethyl-4,5-dimethoxybenzoic acid

Cat. No. B8297392
M. Wt: 210.23 g/mol
InChI Key: RWRWIQIUEBLPIR-UHFFFAOYSA-N
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Patent
US03991050

Procedure details

2-Ethyl-4,5-dimethoxybenzoic acid is esterified in methanol containing hydrochloric acid. The methyl ester is converted consecutively to methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone, methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone, and β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile according to Example 107. Following the procedure of Example 121 the β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile is allowed to react with guanidine to give 2,4-diamino-5-(2'-ethyl-4',5'-dimethoxybenzyl)pyrimidine, m.p. 206°-207° C. after recrystallization from 60% to ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(C1C=C(OC)C(OC)=CC=1C(O)=O)C.Cl.CC(O)(C1C=C(OC)C(OC)=CC=1CC)CS(CC(C1C=C(OC)C(OC)=CC=1CC)(O)C)(=O)=O.[NH:52]([CH:59]=[C:60]([CH2:63][C:64]1[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=1[CH2:74][CH3:75])[C:61]#N)C1C=CC=CC=1.[NH2:76][C:77]([NH2:79])=[NH:78]>CO>[NH2:78][C:77]1[N:79]=[C:59]([NH2:52])[C:60]([CH2:63][C:64]2[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=2[CH2:74][CH3:75])=[CH:61][N:76]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CS(=O)(=O)CC(C)(O)C1=C(C=C(C(=C1)OC)OC)CC)(C1=C(C=C(C(=C1)OC)OC)CC)O
Step Six
Name
β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC
Step Seven
Name
β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=C(C=C(C(=C1)OC)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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